molecular formula C14H25NO3 B3057302 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide CAS No. 790220-87-0

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide

Cat. No.: B3057302
CAS No.: 790220-87-0
M. Wt: 255.35
InChI Key: WHKHXLMZUJPRIZ-RDBSUJKOSA-N
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Description

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a morpholine ring, and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxyl and methyl groups: These functional groups can be introduced through selective hydrogenation and alkylation reactions.

    Formation of the morpholine ring: This step involves the reaction of an amine with an epoxide to form the morpholine ring.

    Oxidation: The final step involves the oxidation of the morpholine ring to form the morpholine 4-oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine
  • 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-sulfide
  • 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-sulfoxide

Uniqueness

The uniqueness of 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(1S,2S,4R)-1-methyl-2-(4-oxidomorpholin-4-ium-4-yl)-4-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-11(2)12-4-5-14(3,16)13(10-12)15(17)6-8-18-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKHXLMZUJPRIZ-RDBSUJKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)[N+]2(CCOCC2)[O-])(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]([C@H](C1)[N+]2(CCOCC2)[O-])(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide
Reactant of Route 2
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide
Reactant of Route 3
Reactant of Route 3
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide
Reactant of Route 4
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide
Reactant of Route 5
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide
Reactant of Route 6
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide

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